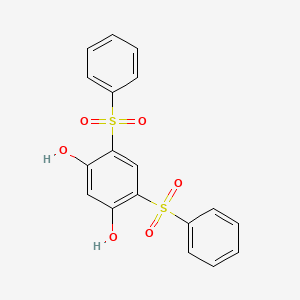
4,6-Di(benzenesulfonyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di(benzenesulfonyl)benzene-1,3-diol is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(benzenesulfonyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives, where benzenesulfonyl chloride reacts with benzene-1,3-diol under acidic conditions to introduce the sulfonyl groups at the 4 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar sulfonation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(benzenesulfonyl)benzene-1,3-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl groups can direct further substitutions to the ortho and para positions relative to the hydroxyl groups.
Oxidation and Reduction: The hydroxyl groups can be oxidized to quinones or reduced to form phenolic derivatives.
Nucleophilic Substitution: The sulfonyl groups can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Quinones.
Reduction: Phenolic derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Di(benzenesulfonyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4,6-Di(benzenesulfonyl)benzene-1,3-diol involves its interaction with molecular targets through its sulfonyl and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function . The pathways involved often include modulation of oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
4,6-Di(benzenesulfonyl)benzene-1,3-diol can be compared with other dihydroxybenzenes such as catechol, resorcinol, and hydroquinone . While these compounds share the dihydroxybenzene core, the presence of sulfonyl groups in this compound imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity towards electrophiles and nucleophiles .
Similar Compounds
Catechol (1,2-dihydroxybenzene): Known for its use in the synthesis of pharmaceuticals and as a precursor to various polymers.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and adhesives.
Hydroquinone (1,4-dihydroxybenzene): Commonly used in photographic development and as a skin-lightening agent.
Properties
CAS No. |
61945-90-2 |
|---|---|
Molecular Formula |
C18H14O6S2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4,6-bis(benzenesulfonyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H14O6S2/c19-15-11-16(20)18(26(23,24)14-9-5-2-6-10-14)12-17(15)25(21,22)13-7-3-1-4-8-13/h1-12,19-20H |
InChI Key |
QBEGALVOHTVCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2O)O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14548055.png)
![1(3H)-Isobenzofuranone, 3-(acetyloxy)-3-[2-(acetyloxy)-5-ethylphenyl]-](/img/structure/B14548057.png)
![3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate](/img/structure/B14548061.png)
![2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B14548063.png)
![2,2'-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran](/img/structure/B14548077.png)
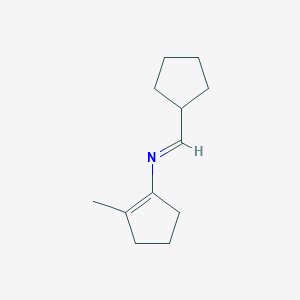
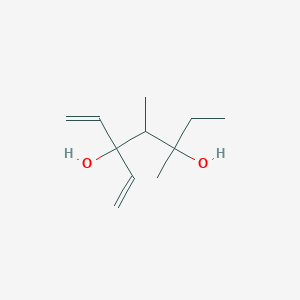
![2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)-](/img/structure/B14548084.png)
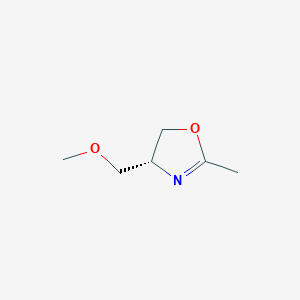
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)
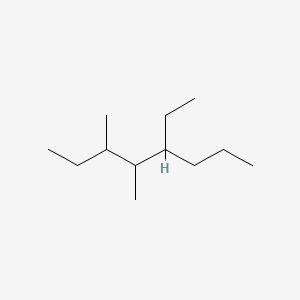
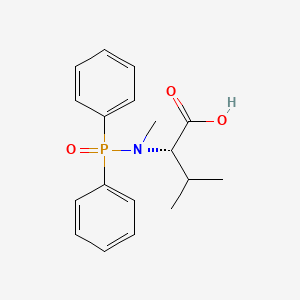
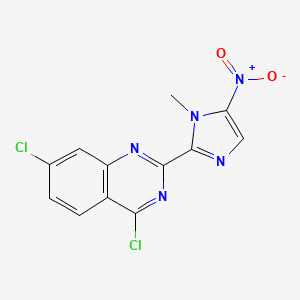
![3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14548130.png)
